molecular formula C17H16O5 B1235512 1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 193411-10-8

1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No. B1235512
CAS RN: 193411-10-8
M. Wt: 300.3 g/mol
InChI Key: RURQJVCNVGERHF-WEVVVXLNSA-N
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Description

Heliannone a belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, heliannone a is considered to be a flavonoid lipid molecule. Heliannone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, heliannone a is primarily located in the membrane (predicted from logP). Outside of the human body, heliannone a can be found in fats and oils and sunflower. This makes heliannone a a potential biomarker for the consumption of these food products.

Scientific Research Applications

Antioxidant Activity

The derivative (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one shows significant antioxidant activity. This activity is linked to the presence of hydroxyl functionalities in the compound. Such derivatives are tested for free radical scavenging ability and superoxide dismutase mimetic activity, indicating their potential as antioxidants (Sulpizio et al., 2016).

Photophysical Properties

The compound has been studied for its photophysical properties, including absorption and emission spectra in different solvents. The studies revealed solvatochromic properties such as extinction coefficient, oscillator strength, and transition dipole moment. Its fluorescence intensities increase and decrease in the presence of certain compounds, suggesting its application in determining the critical micelle concentration of surfactants (Asiri et al., 2017).

Crystal Structure Analysis

Crystal structure analysis of this compound and its derivatives has been extensively performed. These studies focus on the molecular geometry, intramolecular hydrogen bonding, and weak intermolecular interactions. Such analysis is crucial in understanding the compound's chemical behavior and potential applications in various fields (Jasinski et al., 2011).

Non-Linear Optical Properties

Several derivatives of the compound have been synthesized and characterized for their non-linear optical properties. These studies are important for applications in photonics and optoelectronics. The electronic absorption bands and the non-linear optical responses of these compounds have been explored (Singh et al., 2012).

Chemical Reactivity and Electronic Properties

The compound has been the subject of studies focusing on its molecular structure, electronic properties, and chemical reactivity. These studies provide insights into bond lengths, bond angles, molecular electrostatic potential surface, and electronic parameters like HOMO and LUMO energies. Such information is vital for understanding the compound's chemical behavior and potential applications in material science (Adole et al., 2020).

Bioactive Compound Studies

Studies on the compound and its derivatives have been conducted in the context of their bioactive properties. These compounds have been investigated for their cytotoxic effects, tautomerism, and potential as bioactive agents in various biological applications (Han et al., 2004).

properties

CAS RN

193411-10-8

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

1-(2-hydroxy-3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O5/c1-21-15-10-8-13(16(20)17(15)22-2)14(19)9-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3

InChI Key

RURQJVCNVGERHF-WEVVVXLNSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O)OC

SMILES

COC1=C(C(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O)OC

melting_point

144-146°C

physical_description

Solid

synonyms

heliannone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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